2-[2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE
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Overview
Description
2-[2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE is a complex organic compound that features a combination of aromatic rings, a furan ring, and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the reaction of o-aminothiophenol with chloroacetic acid, followed by oxidation.
Synthesis of the Hydrazone Intermediate: The benzisothiazole derivative is then reacted with hydrazine hydrate to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with 5-(4-bromophenyl)-2-furaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzisothiazole moiety.
Reduction: Reduction reactions can target the nitro groups or the double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the furan and benzisothiazole rings.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry
In the industrial sector, it is explored for its potential use in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-[2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE
- 2-[2-{(E)-1-[5-(4-METHOXYPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE
Uniqueness
The presence of the 4-bromophenyl group in 2-[2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3S/c22-16-8-6-15(7-9-16)19-11-10-17(29-19)14-24-26(13-3-12-23)21-18-4-1-2-5-20(18)30(27,28)25-21/h1-2,4-11,14H,3,13H2/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEYLNIYTHSTBX-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=CC=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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